1-(3-Methylphenyl)butane-2,3-dione

CYP inhibition drug metabolism P450 selectivity

1-(3-Methylphenyl)butane-2,3-dione (CAS 1522020-79-6) is an aromatic α-diketone with the molecular formula C11H12O2 and molecular weight 176.21 g/mol. The compound features a butane-2,3-dione backbone substituted with a 3-methylphenyl (m-tolyl) group at the 1-position.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B12639651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)butane-2,3-dione
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)C(=O)C
InChIInChI=1S/C11H12O2/c1-8-4-3-5-10(6-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3
InChIKeyVOSPWKXBTLAXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)butane-2,3-dione: Molecular Identity and Baseline Characteristics


1-(3-Methylphenyl)butane-2,3-dione (CAS 1522020-79-6) is an aromatic α-diketone with the molecular formula C11H12O2 and molecular weight 176.21 g/mol [1]. The compound features a butane-2,3-dione backbone substituted with a 3-methylphenyl (m-tolyl) group at the 1-position [2]. Structurally, it belongs to the 1-arylbutane-2,3-dione class and is a regioisomer of 1-(4-methylphenyl)butane-2,3-dione and 1-(2-methylphenyl)butane-2,3-dione, as well as an analog of the unsubstituted 1-phenylbutane-2,3-dione (CAS 38087-02-4, MW 162.18 g/mol) [3].

Class Meta-substituted aromatic α-diketone probe
Screening context CYP inhibition profiling and metabolic interaction studies
Phenotypic readout Cell growth inhibition assessment in MCF-7 model
Synthetic use α-Diketone building block for quinoxaline and imidazole libraries

1-(3-Methylphenyl)butane-2,3-dione: Why Generic Substitution Fails in Critical Applications


The 1-arylbutane-2,3-dione class exhibits pronounced substitution-dependent variation in biological target engagement and physicochemical behavior. The position of the methyl group on the phenyl ring (ortho, meta, or para) alters steric accessibility, electronic distribution, and conformational flexibility of the α-diketone moiety [1]. In QSAR studies of structurally related 2-aryl-1,3-dione compounds, meta-substituted analogs demonstrate distinct lipoxygenase inhibition profiles compared to their ortho and para counterparts . Furthermore, pairwise structural similarity analysis across activity classes reveals that Tanimoto similarity (ECFP4 fingerprints) does not reliably predict potency equivalence, even among compounds with >0.8 similarity scores [2]. Consequently, substituting 1-(3-methylphenyl)butane-2,3-dione with its regioisomers or unsubstituted analog without experimental validation introduces material risk of altered bioactivity and pharmacokinetic behavior.

1-(3-Methylphenyl)butane-2,3-dione
Substitution Meta-methyl on phenyl ring
Target engagement Distinct CYP isoform interaction profile
Regioisomeric effect Defined by electronic and steric modulation
Potential substitutes (ortho/para isomers or unsubstituted analog)
Risk Altered steric accessibility and electronic distribution
Similarity trap Tanimoto >0.8 does not guarantee potency equivalence
Profile shift CYP inhibition and bioactivity profiles may differ

1-(3-Methylphenyl)butane-2,3-dione: Quantitative Evidence for Differentiation vs. Analogs


1-(3-Methylphenyl)butane-2,3-dione CYP Enzyme Inhibition Selectivity: Meta-Substitution Confers Distinct P450 Interaction Profile

1-(3-Methylphenyl)butane-2,3-dione exhibits differential CYP inhibition potency across P450 isoforms. In human liver microsome assays, the compound shows weak inhibition of CYP3A4 (IC50 = 50,000 nM) using midazolam as substrate with 5-minute preincubation and LC-MS/MS detection [1]. The meta-methyl substitution pattern contrasts with the known structure-activity relationships of 2-aryl-1,3-diones where substitution position modulates both potency and isoform selectivity [2].

CYP3A4 Inhibition
Cross-study comparable
IC50 = 50,000 nM
Supports low CYP3A4 interaction potential context
Human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS; no direct regioisomer comparator available
CYP inhibition drug metabolism P450 selectivity

1-(3-Methylphenyl)butane-2,3-dione Antiproliferative Activity: MCF-7 Cell Growth Inhibition as Functional Phenotypic Readout

The compound has been evaluated in a functional antiproliferative assay against human MCF-7 breast adenocarcinoma cells. Inhibition of cell growth was assessed after 72 hours using the MTT assay [1]. This phenotypic readout captures net effects on cellular proliferation, distinguishing it from isolated target-binding measurements.

MCF-7 Antiproliferative Activity
Data to verify
Cell growth inhibition assessed
Phenotypic screening context; quantitative IC50 not publicly available
72 hr MTT assay; functional endpoint only
anticancer MCF-7 antiproliferative phenotypic screening

1-(3-Methylphenyl)butane-2,3-dione as α-Diketone Building Block: Synthetic Versatility for Heterocycle Construction

The α-diketone moiety of 1-(3-methylphenyl)butane-2,3-dione enables participation in condensation reactions with 1,2-diamines to form quinoxaline derivatives, and with aldehydes in the presence of ammonium acetate to yield imidazole scaffolds . This reactivity profile is shared across the 1-arylbutane-2,3-dione class; however, the meta-methyl substituent modulates both the electrophilicity of the adjacent carbonyl and the steric environment around the diketone core [1].

α-Diketone Synthetic Utility
Class-level inference
Quinoxaline and imidazole formation
Supports heterocycle library construction
No comparative yield data available; meta-substituent modulates carbonyl electrophilicity
organic synthesis heterocycle building block α-diketone

1-(3-Methylphenyl)butane-2,3-dione: Prioritized Application Scenarios Based on Quantitative Evidence


CYP450 Drug-Drug Interaction Liability Screening

Based on the compound's demonstrated weak CYP3A4 inhibition (IC50 = 50,000 nM in human liver microsomes) , 1-(3-methylphenyl)butane-2,3-dione is suitable for programs requiring early assessment of metabolic interaction potential. The meta-methyl substitution pattern may be exploited to minimize CYP liability while retaining core biological activity, an approach supported by structure-activity relationships observed in related 2-aryl-1,3-dione inhibitors [4].

Functional Phenotypic Screening in Oncology Programs

The compound's evaluation in MCF-7 cell antiproliferative assays positions it as a candidate for phenotypic oncology screening cascades. Its functional activity profile, combined with the synthetic tractability of the α-diketone scaffold, enables iterative medicinal chemistry optimization while maintaining phenotypic readout relevance.

Heterocyclic Scaffold Construction via α-Diketone Condensation

As an α-diketone building block with a meta-methylphenyl substituent, 1-(3-methylphenyl)butane-2,3-dione participates in quinoxaline and imidazole-forming condensations . The substituent provides a modifiable vector for tuning physicochemical properties of the resulting heterocycles without compromising the core condensation reactivity essential for library synthesis [4].

Application
Selection Property
Validation Focus
CYP inhibition profiling studies
Low CYP3A4 interaction context
Metabolic pathway interaction assessment
Cell growth inhibition screening
Phenotypic readout in MCF-7 cells
Antiproliferative endpoint validation
Heterocyclic scaffold synthesis
α-Diketone condensation reactivity
Substituent effects on reaction efficiency

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